N,N,9-Tri-Boc--6-chloro-9H-purin-2-amine
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Overview
Description
N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine is a chemical compound with the molecular formula C10H12ClN5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and three tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine typically involves the protection of the amino groups of 6-chloro-9H-purin-2-amine with tert-butoxycarbonyl (Boc) groups. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary or secondary amines, thiols, and alkoxides.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like DCM or methanol is used to remove the Boc groups.
Major Products Formed
Substitution Reactions: The major products are the substituted purine derivatives where the chlorine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is 6-chloro-9H-purin-2-amine with free amino groups.
Scientific Research Applications
N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes. The Boc protecting groups provide stability and facilitate the compound’s entry into cells, where it can be deprotected to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: Similar in structure but lacks the Boc protecting groups.
6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-b-D-ribofuranosyl)-9H-purin-2-amine: Another purine derivative with different substituents.
Uniqueness
N,N,9-Tri-Boc-6-chloro-9H-purin-2-amine is unique due to the presence of three Boc protecting groups, which enhance its stability and solubility. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C20H28ClN5O6 |
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Molecular Weight |
469.9 g/mol |
IUPAC Name |
tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurine-9-carboxylate |
InChI |
InChI=1S/C20H28ClN5O6/c1-18(2,3)30-15(27)25-10-22-11-12(21)23-14(24-13(11)25)26(16(28)31-19(4,5)6)17(29)32-20(7,8)9/h10H,1-9H3 |
InChI Key |
YOSCNFCQAGSLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1N=C(N=C2Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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